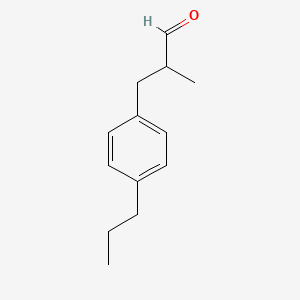

2-Methyl-3-(4-propylphenyl)propanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-3-(4-propylphenyl)propanal” is a chemical compound with the molecular formula C13H18O . It has an average mass of 190.281 Da and a monoisotopic mass of 190.135757 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . For a more detailed view of its structure, you may refer to chemical databases or molecular modeling software .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, aldehydes in general are known to undergo a variety of chemical reactions. For instance, they can be reduced to alcohols, oxidized to carboxylic acids, and can undergo nucleophilic addition reactions .Scientific Research Applications

Synthesis Methods and Chemical Properties

Compounds structurally related to 2-Methyl-3-(4-propylphenyl)propanal are used in synthesis methods that pave the way for the production of complex molecules. For instance, the use of α,ω-(Phenylseleno) carbonyl compounds in creating bicyclic products through anionic reactions, sequential ring-closing metathesis, and radical cyclization demonstrates the intricate pathways available for constructing novel molecular architectures (Clive & Cheng, 2001). Additionally, the condensation of aldehydes for the eco-friendly synthesis of closely related compounds using heterogeneous catalysis underscores the environmental considerations in modern chemical synthesis (Tichit, Coq, Cerneaux, & Durand, 2002).

Chemotaxis and Biodegradation

Research on the biodegradation of methyl-nitrophenol compounds by Ralstonia sp. SJ98 highlights the environmental impact of chemical compounds and their breakdown. The study's findings on chemotaxis and biodegradation pathways offer valuable insights into how specific bacterial strains can be used for environmental decontamination and bioremediation purposes (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism, as demonstrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, underscores the significance of microbial systems in simulating and studying the metabolic fate of pharmaceutical compounds. This approach facilitates the generation of metabolites in quantities sufficient for comprehensive structural characterization, contributing to a deeper understanding of drug actions and safety profiles (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Safety and Hazards

The safety data sheet for a similar compound, propionaldehyde, indicates that it is highly flammable and can cause serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle such chemicals with appropriate safety measures.

properties

IUPAC Name |

2-methyl-3-(4-propylphenyl)propanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-4-12-5-7-13(8-6-12)9-11(2)10-14/h5-8,10-11H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFZHVIROUHFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC(C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)

![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)

![N-[1-(4-Chlorophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2804664.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2804668.png)

![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)

![Ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2804676.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)

![4-isopropyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2804678.png)